2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol

Description

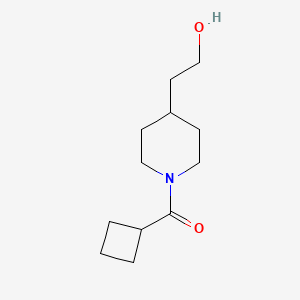

2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with an ethanol group and at the 1-position with a cyclobutanecarbonyl moiety. This structure combines a rigid cyclobutane ring, a polar ethanol group, and a piperidine scaffold, which is common in bioactive molecules.

Properties

IUPAC Name |

cyclobutyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-9-6-10-4-7-13(8-5-10)12(15)11-2-1-3-11/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEUQAHCQGJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with cyclobutanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to reduction using a suitable reducing agent like lithium aluminum hydride to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The cyclobutanecarbonyl group can be reduced to a cyclobutylmethyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of cyclobutanecarbonylpiperidin-4-ylacetaldehyde or cyclobutanecarbonylpiperidin-4-ylacetic acid.

Reduction: Formation of 2-(1-Cyclobutylmethylpiperidin-4-yl)ethan-1-ol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially modulating their activity. The cyclobutanecarbonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol and related compounds:

Key Observations:

- Cyclobutanecarbonyl vs. Aromatic Groups : The cyclobutanecarbonyl group in the target compound introduces conformational rigidity compared to the flexible isopropyl group in or the bulky 3,4-bis(benzyloxy)benzyl moiety in YTK-A76 . This rigidity may influence binding affinity in drug-receptor interactions.

- Polarity and Solubility: The ethanol group at the 4-position is conserved across analogs, suggesting shared solubility properties. However, the hydrochloride salt in and the aromatic groups in YTK-A76 may enhance or reduce aqueous solubility, respectively.

Pharmacological and Material Science Implications

- Drug Design: The piperidine-ethanol scaffold is common in neuromodulators. The cyclobutanecarbonyl group’s rigidity could mimic bioactive conformations, as seen in constrained analogs of piperidine-based drugs .

- Material Science : Piperidine derivatives are explored for polymer modification. The cyclobutane ring’s strain energy might influence thermal stability, contrasting with the phenyl group’s planar stability in .

Biological Activity

2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol is a novel compound characterized by its unique structural features, including a cyclobutanecarbonyl group linked to a piperidine ring and an ethan-1-ol moiety. Its molecular complexity suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be represented as follows:

Key Structural Features

- Cyclobutanecarbonyl Group : This group contributes to the compound's reactivity and interaction with biological targets.

- Piperidine Ring : Known for its presence in various pharmacologically active compounds, the piperidine ring enhances the compound's binding affinity to receptors.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity against various microbial strains. The presence of the cyclobutane and piperidine structures may enhance its interaction with microbial cell membranes.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

2. Anticancer Activity

Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. A notable study demonstrated its effects on human breast cancer cells (MCF-7), showing a reduction in cell viability by approximately 60% at a concentration of 25 µM after 48 hours.

Case Study Example:

In vitro studies have suggested that the compound induces apoptosis through caspase activation, potentially modulating critical signaling pathways involved in cell cycle regulation.

The biological effects of this compound are believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors, altering signaling cascades that regulate cell growth and apoptosis.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several chemical reactions, including:

- Esterification : The primary alcohol can react with carboxylic acids to form esters.

- Oxidation : The alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

These synthetic pathways are crucial for developing derivatives with enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.